molecular formula C24H44BrN3O B034390 AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE CAS No. 102571-25-5

AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE

Cat. No. B034390
M. Wt: 470.5 g/mol
InChI Key: LCMNZUVKTRQDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ammonium, dimethyldodecyl(3-(p-aminobenzamido)propyl)-, bromide (also known as DABCO) is a quaternary ammonium salt that has been widely used in scientific research for its unique properties. DABCO is a cationic surfactant that can be synthesized using various methods.

Mechanism Of Action

The mechanism of action of DABCO is not fully understood. However, it is believed to interact with the surface of biomolecules, stabilizing them by forming a protective layer around them. DABCO can also interact with cell membranes, altering their properties and facilitating the uptake of drugs.

Biochemical And Physiological Effects

DABCO has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, it can interact with cell membranes, altering their properties, and potentially affecting cell function. DABCO can also interact with proteins, altering their structure and function.

Advantages And Limitations For Lab Experiments

One of the main advantages of DABCO is its ability to solubilize and stabilize biomolecules, making it an essential tool in many laboratory experiments. DABCO is also relatively inexpensive and readily available. However, DABCO can interact with cell membranes and proteins, potentially altering their properties and affecting experimental outcomes. Therefore, it is essential to use DABCO carefully and in appropriate concentrations.

Future Directions

There are several future directions for the use of DABCO in scientific research. One potential application is in the synthesis of nanoparticles for drug delivery. DABCO can act as a surfactant and stabilizer, facilitating the synthesis of nanoparticles with specific properties. Another potential application is in the development of new drug delivery systems. DABCO can increase the solubility and bioavailability of drugs, making them more effective. Finally, DABCO can be used in the study of cell membranes and their properties, potentially leading to new insights into cell function and disease.

Synthesis Methods

DABCO can be synthesized using various methods, including the reaction of dodecylamine with 3-(p-aminobenzamido)propyl bromide and the reaction of dimethyldodecylamine with 3-(p-aminobenzamido)propyl bromide. The latter method is more commonly used due to its higher yield and lower cost.

Scientific Research Applications

DABCO has been widely used in scientific research as a cationic surfactant. It can be used to solubilize and stabilize proteins, DNA, and other biomolecules. DABCO has also been used in the synthesis of nanoparticles, where it acts as a surfactant and stabilizer. Furthermore, DABCO has been used in drug delivery systems, where it can increase the solubility and bioavailability of drugs.

properties

CAS RN

102571-25-5

Product Name

AMMONIUM, DIMETHYLDODECYL(3-(p-AMINOBENZAMIDO)PROPYL)-, BROMIDE

Molecular Formula

C24H44BrN3O

Molecular Weight

470.5 g/mol

IUPAC Name

3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethylazanium;bromide

InChI

InChI=1S/C24H43N3O.BrH/c1-4-5-6-7-8-9-10-11-12-13-20-27(2,3)21-14-19-26-24(28)22-15-17-23(25)18-16-22;/h15-18H,4-14,19-21H2,1-3H3,(H2-,25,26,28);1H

InChI Key

LCMNZUVKTRQDSF-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-]

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=C(C=C1)N.[Br-]

synonyms

3-[(4-aminobenzoyl)amino]propyl-dodecyl-dimethyl-azanium bromide

Origin of Product

United States

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